molecular formula C6H16ClNO B13471363 (2S)-4-ethoxybutan-2-amine hydrochloride

(2S)-4-ethoxybutan-2-amine hydrochloride

Cat. No.: B13471363
M. Wt: 153.65 g/mol
InChI Key: JNQLUXYQASVKFN-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-4-ethoxybutan-2-amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of an ethoxy group attached to a butanamine backbone. This compound is often used in various chemical reactions and has applications in different scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-ethoxybutan-2-amine hydrochloride typically involves the reaction of (2S)-4-ethoxybutan-2-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:

    Starting Material: (2S)-4-ethoxybutan-2-amine

    Reagent: Hydrochloric acid (HCl)

    Reaction Conditions: The reaction is usually performed at room temperature with stirring to ensure complete dissolution of the amine in the acid solution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes:

    Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and mixing.

    Purification: The crude product is purified using techniques such as crystallization or recrystallization to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-ethoxybutan-2-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or nitroso compounds.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

(2S)-4-ethoxybutan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-4-ethoxybutan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:

    Receptor Binding: Interaction with neurotransmitter receptors, affecting signal transduction.

    Enzyme Inhibition: Inhibition of specific enzymes, altering metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-4-methoxybutan-2-amine hydrochloride
  • (2S)-4-propoxybutan-2-amine hydrochloride
  • (2S)-4-butoxybutan-2-amine hydrochloride

Uniqueness

(2S)-4-ethoxybutan-2-amine hydrochloride is unique due to its specific ethoxy group, which imparts distinct chemical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H16ClNO

Molecular Weight

153.65 g/mol

IUPAC Name

(2S)-4-ethoxybutan-2-amine;hydrochloride

InChI

InChI=1S/C6H15NO.ClH/c1-3-8-5-4-6(2)7;/h6H,3-5,7H2,1-2H3;1H/t6-;/m0./s1

InChI Key

JNQLUXYQASVKFN-RGMNGODLSA-N

Isomeric SMILES

CCOCC[C@H](C)N.Cl

Canonical SMILES

CCOCCC(C)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.